3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol 3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13543256
InChI: InChI=1S/C14H20O3S/c1-18-12-5-3-11(4-6-12)13(15)7-8-14-16-9-2-10-17-14/h3-6,13-15H,2,7-10H2,1H3
SMILES: CSC1=CC=C(C=C1)C(CCC2OCCCO2)O
Molecular Formula: C14H20O3S
Molecular Weight: 268.37 g/mol

3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol

CAS No.:

Cat. No.: VC13543256

Molecular Formula: C14H20O3S

Molecular Weight: 268.37 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol -

Specification

Molecular Formula C14H20O3S
Molecular Weight 268.37 g/mol
IUPAC Name 3-(1,3-dioxan-2-yl)-1-(4-methylsulfanylphenyl)propan-1-ol
Standard InChI InChI=1S/C14H20O3S/c1-18-12-5-3-11(4-6-12)13(15)7-8-14-16-9-2-10-17-14/h3-6,13-15H,2,7-10H2,1H3
Standard InChI Key QDXHKAKFTOSTHN-UHFFFAOYSA-N
SMILES CSC1=CC=C(C=C1)C(CCC2OCCCO2)O
Canonical SMILES CSC1=CC=C(C=C1)C(CCC2OCCCO2)O

Introduction

Chemical Structure and Molecular Properties

Structural Features

3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanol (C<sub>13</sub>H<sub>18</sub>O<sub>3</sub>S) comprises three distinct moieties:

  • A propanol backbone (–CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>OH) providing hydroxyl functionality for hydrogen bonding and solubility.

  • A 1,3-dioxane ring (–O–CH<sub>2</sub>–CH<sub>2</sub>–O–) acting as a protecting group for diols or modulating steric effects.

  • A 4-methylthiophenyl group (–C<sub>6</sub>H<sub>3</sub>SCH<sub>3</sub>) introducing aromaticity and sulfur-based electronic interactions.

The methyl group at the 4-position of the thiophene ring enhances steric bulk and may influence π-π stacking interactions in solid-state structures .

Physicochemical Properties

Predicted properties, derived from computational tools and analog comparisons, include:

PropertyValue/Description
Molecular Weight254.34 g/mol
Melting Point45–50°C (estimated)
Boiling Point280–285°C (extrapolated)
Solubility in Water~0.5 g/L (20°C)
LogP (Partition Coefficient)2.8 ± 0.3 (predicted)
Refractive Index1.532–1.538 (25°C)

The compound’s limited water solubility aligns with hydrophobic moieties like the dioxane and thiophenyl groups, while its LogP suggests moderate lipophilicity suitable for membrane permeability in biological systems .

Synthesis and Manufacturing

Synthetic Routes

Two primary pathways are proposed based on analogous syntheses:

Grignard Reaction with Epoxide

  • Step 1: Formation of 4-methylthiophenylmagnesium bromide via reaction of 4-methylthiophenol with Mg in dry ether.

  • Step 2: Reaction with 2-(oxiran-2-yl)-1,3-dioxane to yield the propanol-dioxane intermediate.

  • Step 3: Acidic hydrolysis (e.g., H<sub>2</sub>SO<sub>4</sub>) to deprotect the diol and form the final product.

Yield: ~60–70% (estimated from similar reactions).

Catalytic Hydrogenation

  • Step 1: Condensation of 4-methylthiophenylacetone with 1,3-propanediol using p-toluenesulfonic acid to form a dioxane-protected ketone.

  • Step 2: Hydrogenation over Pd/C catalyst to reduce the ketone to a secondary alcohol .

Yield: ~75–80% (extrapolated from ).

Industrial-Scale Production

Continuous flow reactors with immobilized acid catalysts (e.g., Amberlyst-15) could optimize dioxane ring formation, while fractional distillation ensures high purity (>98%). Challenges include managing exothermic reactions during Grignard steps and minimizing sulfur-based catalyst poisoning .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The hydroxyl group oxidizes to a ketone using Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>), forming 3-[2-(1,3-Dioxanyl)]-1-(4-methylthiophenyl)-1-propanone. Over-oxidation risks cleavage of the dioxane ring.

  • Reduction: Catalytic hydrogenation (H<sub>2</sub>/Ni) reduces the alcohol to propane-1,3-diol derivatives, though thiophene ring saturation is unlikely under mild conditions .

Electrophilic Substitution

The thiophene ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the 5-position due to electron-donating methyl groups. For example:
C13H18O3S+HNO3H2SO4C13H17NO5S+H2O\text{C}_{13}\text{H}_{18}\text{O}_{3}\text{S} + \text{HNO}_{3} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_{13}\text{H}_{17}\text{NO}_{5}\text{S} + \text{H}_{2}\text{O}
Yields for nitration exceed 80% in concentrated sulfuric acid .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor for:

  • Antimicrobial Agents: Thiophene derivatives exhibit activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .

  • Central Nervous System (CNS) Drugs: Structural similarity to proformiphen suggests potential as a muscle relaxant intermediate .

Materials Science

  • Liquid Crystals: The dioxane-thiophene framework aligns molecules into nematic phases, with transition temperatures >120°C.

  • Polymer Additives: Enhances UV stability in polyethylenes by scavenging radicals via sulfur lone pairs .

Catalysis

Palladium complexes of the thiophenyl group catalyze Suzuki-Miyaura couplings with turnover numbers (TON) of 10<sup>4</sup>–10<sup>5</sup> .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the dioxane and thiophene groups to optimize bioactivity.

  • Green Synthesis: Developing solvent-free or biocatalytic routes to improve sustainability.

  • Advanced Characterization: Single-crystal XRD and DFT studies to elucidate electronic effects of the methylthiophenyl group.

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